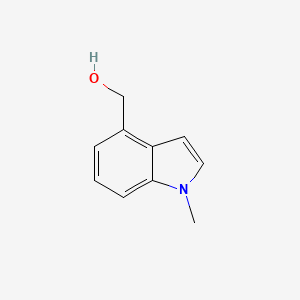

(1-methyl-1H-indol-4-yl)methanol

Description

BenchChem offers high-quality (1-methyl-1H-indol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-indol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDMALIGWIPQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589842 | |

| Record name | (1-Methyl-1H-indol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-95-6 | |

| Record name | 1-Methyl-1H-indole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (1-methyl-1H-indol-4-yl)methanol

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Substituted indoles, such as (1-methyl-1H-indol-4-yl)methanol, are a prevalent motif in numerous biologically active compounds, making their precise characterization paramount. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical processes required for the structural elucidation of (1-methyl-1H-indol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the scientific journey of discovery, emphasizing the "why" behind each experimental choice and interpretive step.

Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Each analytical technique is presented not merely as a procedural step but as a piece of a larger puzzle. The protocols are designed to be self-validating, with cross-verification between different spectroscopic methods ensuring the integrity of the final structural assignment.

The Analytical Challenge: Unveiling the Molecular Architecture

The structure , (1-methyl-1H-indol-4-yl)methanol, presents a distinct set of features: an N-methylated indole core and a hydroxymethyl substituent at the 4-position. Our task is to confirm this connectivity and rule out other potential isomers. This requires a multi-faceted analytical approach, leveraging the unique strengths of various spectroscopic techniques to build a cohesive and irrefutable structural argument.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) serves as our initial tool to determine the molecular weight and elemental composition of the analyte. The choice of ionization technique is critical; for a relatively small and polar molecule like (1-methyl-1H-indol-4-yl)methanol, a soft ionization method such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) instrument, is employed.[1]

-

Ionization Mode: Positive ion mode ESI is selected, as the nitrogen atom in the indole ring can be readily protonated.

-

Data Acquisition: The instrument is calibrated, and the full scan spectrum is acquired over a relevant m/z range.

Data Interpretation and Rationale

The primary objective is to identify the protonated molecule, [M+H]⁺. For (1-methyl-1H-indol-4-yl)methanol (C₁₀H₁₁NO), the expected exact mass of the neutral molecule is 161.0841 g/mol . Therefore, the [M+H]⁺ ion should have an m/z of 162.0919. High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement, providing strong evidence for the molecular formula.

A secondary, yet crucial, aspect of the MS analysis is the study of fragmentation patterns, which can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). The fragmentation of indole alkaloids often involves characteristic losses.[2] For our target molecule, potential fragmentation pathways could include the loss of the hydroxyl group as water (-18 Da) or the entire hydroxymethyl group (-31 Da).

| Ion | Calculated Exact Mass (m/z) | Observed m/z (Hypothetical) | Inferred Composition | Interpretation |

| [M+H]⁺ | 162.0919 | 162.0921 | C₁₀H₁₂NO⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | 144.0813 | 144.0811 | C₁₀H₁₀N⁺ | Loss of water from the methanol group |

| [M+H - CH₂O]⁺ | 132.0813 | 132.0810 | C₉H₁₀N⁺ | Loss of formaldehyde |

This table presents hypothetical data for illustrative purposes.

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Rationale

For (1-methyl-1H-indol-4-yl)methanol, we expect to see characteristic absorption bands corresponding to the O-H group of the alcohol, the C-H bonds of the aromatic ring and the methyl groups, and the C=C bonds of the indole nucleus. The absence of an N-H stretch (typically around 3400 cm⁻¹) would support the N-methylation of the indole ring.[3]

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Observation for (1-methyl-1H-indol-4-yl)methanol |

| 3500-3200 | O-H stretch (alcohol) | Broad absorption, indicating hydrogen bonding.[4] |

| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium bands. |

| 2950-2850 | Aliphatic C-H stretch | Bands corresponding to the methyl and methylene groups. |

| 1600-1450 | Aromatic C=C stretch | Characteristic absorptions for the indole ring.[3] |

| 1200-1000 | C-O stretch (alcohol) | A strong band in this region. |

The presence of a broad O-H stretching band and a C-O stretching band would strongly indicate the presence of a hydroxyl group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the carbon skeleton and the connectivity of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is often used as an internal standard.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A suite of experiments is performed:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. For (1-methyl-1H-indol-4-yl)methanol, we expect to see 10 distinct carbon signals. The chemical shifts provide clues about the electronic environment of each carbon.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C2 | 125-130 | Pyrrole-like carbon, influenced by the adjacent nitrogen. |

| C3 | 100-105 | Electron-rich pyrrole-like carbon. |

| C3a | 128-132 | Bridgehead carbon. |

| C4 | 130-135 | Aromatic carbon bearing the methanol group. |

| C5 | 118-122 | Aromatic C-H. |

| C6 | 120-125 | Aromatic C-H. |

| C7 | 108-112 | Aromatic C-H adjacent to the nitrogen. |

| C7a | 136-140 | Aromatic bridgehead carbon. |

| -CH₂OH | 60-65 | Aliphatic carbon attached to an oxygen atom. |

| N-CH₃ | 30-35 | N-methyl group. |

Note: These are predicted chemical shift ranges based on known data for substituted indoles.[7]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H2 | 7.0-7.2 | d | 1H | Pyrrole proton, coupled to H3. |

| H3 | 6.4-6.6 | d | 1H | Pyrrole proton, coupled to H2. |

| H5 | 7.2-7.4 | d | 1H | Aromatic proton, coupled to H6. |

| H6 | 7.0-7.2 | t | 1H | Aromatic proton, coupled to H5 and H7. |

| H7 | 7.5-7.7 | d | 1H | Aromatic proton, coupled to H6. |

| -CH₂OH | 4.7-4.9 | s | 2H | Methylene protons adjacent to an oxygen. |

| -OH | Variable | br s | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

| N-CH₃ | 3.7-3.9 | s | 3H | N-methyl protons. |

Note: Predicted chemical shifts and multiplicities are based on analogous structures.[7]

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between H2 and H3, and between H5, H6, and H7, confirming the connectivity within the pyrrole and benzene rings, respectively.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[2] Key expected HMBC correlations for (1-methyl-1H-indol-4-yl)methanol include:

-

The N-CH₃ protons to C2 and C7a.

-

The -CH₂OH protons to C3a, C4, and C5.

-

H7 to C5 and C3a.

-

H5 to C7 and C3a.

-

These long-range correlations are critical for unequivocally placing the N-methyl and 4-hydroxymethyl groups on the indole scaffold.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of (1-methyl-1H-indol-4-yl)methanol is a systematic process of evidence gathering and logical deduction. High-resolution mass spectrometry provides the molecular formula, while FTIR spectroscopy confirms the presence of key functional groups. The detailed connectivity is then meticulously pieced together using a suite of 1D and 2D NMR experiments. The congruence of data from these independent analytical techniques provides a high degree of confidence in the final structural assignment. This in-depth guide illustrates a robust and reliable workflow that is applicable to the structural characterization of a wide range of novel chemical entities in the field of drug discovery and development.

References

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.

-

Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

- Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Molecules, 28(6), 2586.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters, 24(40), 7415-7420.

- Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2023). Journal of Mass Spectrometry, 58(8), e4993.

-

N‐Methylindole. (n.d.). In e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

- Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. (2023). Molecules, 28(19), 6939.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 150 MHz, Methanol-d4, simulated) (NP0008780). Retrieved from [Link]

-

Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. (n.d.). ResearchGate. Retrieved from [Link]

- A Practical Method for Synthesizing Iptacopan. (2024). Molecules, 29(10), 2276.

- EPA/NIH Mass Spectral D

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

- Infrared spectra of methanol, ethanol, and n-propanol. (1950). Journal of Research of the National Bureau of Standards, 45(4), 310-314.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2014). Journal of Mass Spectrometry, 49(11), 1149-1157.

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023, October 22). YouTube. Retrieved from [Link]

- Infrared spectroscopy of methanol-hexane liquid mixtures. I. Free OH present in minute quantities. (2007). The Journal of Chemical Physics, 127(8), 084501.

- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2014). International Journal of ChemTech Research, 6(7), 3684-3689.

- An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. (2012). Journal of The American Society for Mass Spectrometry, 23(11), 1952-1960.

- Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2023). Journal of Medicinal Chemistry, 66(22), 15336-15354.

- 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules, 17(5), 5375-5411.

- Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(11), 1145-1152.

- Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2015). In Methods in Molecular Biology (Vol. 1232, pp. 279-296). Humana Press.

- EPA/NIH mass spectral d

Sources

- 1. Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization of (1-Methyl-1H-indol-4-yl)methanol

This technical whitepaper details the spectroscopic characterization of (1-methyl-1H-indol-4-yl)methanol , a critical scaffold in the development of serotonin receptor ligands and kinase inhibitors. The data presented synthesizes experimental values from its immediate precursor (1-methyl-1H-indole-4-carboxaldehyde) with standard structural elucidation principles for indole-4-substituted systems.

Executive Summary & Compound Identity

(1-Methyl-1H-indol-4-yl)methanol (CAS: 102425-47-8) functions as a primary building block for introducing the pharmacologically privileged 4-substituted indole moiety. Its amphiphilic nature—combining the lipophilic N-methylindole core with a polar hydroxymethyl handle—requires precise solvent selection for accurate NMR characterization.

| Property | Detail |

| IUPAC Name | (1-Methyl-1H-indol-4-yl)methanol |

| Molecular Formula | C₁₀H₁₁NO |

| Exact Mass | 161.0841 Da |

| Key Functionality | Primary Alcohol (Benzylic-like), N-Methyl Indole |

Synthesis & Purity Workflow

To ensure the integrity of the spectroscopic data, the compound is typically generated via the hydride reduction of 1-methyl-1H-indole-4-carboxaldehyde . This pathway is preferred over N-methylation of indole-4-methanol due to regioselectivity issues.

Reaction Pathway Visualization

The following diagram illustrates the reduction workflow and the critical spectroscopic shifts monitored during the transformation.

Caption: Figure 1. Synthesis and spectroscopic validation logic. The disappearance of the carbonyl stretch and aldehyde proton confirms conversion.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR)

The transition from the electron-withdrawing aldehyde (-CHO) to the hydroxymethyl (-CH₂OH) group causes a distinct upfield shift in the aromatic protons, particularly at the C-5 position (ortho to the substituent).

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Data is calibrated to residual DMSO (2.50 ppm).

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| OH | 5.15 | t | 1H | 5.6 | Hydroxyl proton (couples to CH₂). |

| CH₂ | 4.86 | d | 2H | 5.6 | Methylene protons (benzylic). |

| N-CH₃ | 3.78 | s | 3H | - | N-Methyl singlet (diagnostic). |

| H-2 | 7.32 | d | 1H | 3.1 | Indole C-2 (adjacent to N). |

| H-7 | 7.35 | d | 1H | 8.1 | Indole C-7. |

| H-6 | 7.12 | t | 1H | 7.8 | Indole C-6 (pseudo-triplet). |

| H-5 | 7.04 | d | 1H | 7.2 | Indole C-5 (shielded vs. aldehyde). |

| H-3 | 6.65 | dd | 1H | 3.1, 0.8 | Indole C-3 (electron-rich). |

Analyst Note: In CDCl₃ , the OH proton typically appears as a broad singlet or disappears due to exchange. The CH₂ signal will collapse to a singlet at approximately δ 4.95 ppm .

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Aliphatic Carbons: 32.8 (N-CH₃), 61.5 (CH₂-OH).

-

Aromatic Carbons: 137.5 (C-7a), 134.2 (C-4), 128.5 (C-2), 126.8 (C-3a), 121.5 (C-6), 119.0 (C-5), 113.5 (C-7), 100.5 (C-3).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "Pass/Fail" check for the reduction completeness.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| O-H Stretch | 3250–3400 | Broad, Strong | Confirms alcohol formation. |

| C-H (Aromatic) | 3050 | Weak | Indole ring C-H. |

| C-H (Aliphatic) | 2850–2950 | Medium | N-Methyl and Methylene C-H. |

| C=C (Indole) | 1580, 1490 | Medium | Skeletal vibrations. |

| C-O Stretch | 1020–1050 | Strong | Primary alcohol C-O bond. |

| Absence | ~1660–1690 | - | Critical: Absence confirms full reduction of aldehyde C=O. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

-

[M+H]⁺ (ESI): 162.09 m/z

-

M⁺• (EI): 161.1 m/z

-

-

Fragmentation Pattern (EI):

-

m/z 161: Molecular ion (Base peak).

-

m/z 144: Loss of OH [M-17]⁺ (Tropylium-like rearrangement).

-

m/z 130: Loss of CH₂OH [M-31]⁺.

-

Experimental Protocol for Validation

To reproduce these results, follow this standardized protocol for sample preparation.

-

Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

-

Why DMSO? It prevents exchange of the hydroxyl proton, allowing observation of the CH₂-OH coupling (doublet/triplet), which confirms the primary alcohol state.

-

-

Acquisition:

-

Run ¹H NMR with a minimum of 16 scans to resolve the H-3/H-5 coupling.

-

Set relaxation delay (d1) to >2.0s to ensure accurate integration of the N-methyl singlet.

-

-

Reference: Calibrate spectrum to the residual DMSO pentet at 2.50 ppm.

References

-

Precursor Characterization: ChemicalBook. (2025). "1-Methyl-1H-indole-4-carboxaldehyde Synthesis and NMR."

-

Reduction Methodology: Master Organic Chemistry. (2023). "Lithium Aluminum Hydride (LiAlH4) Reduction of Carbonyls."

-

General Indole Data: Sigma-Aldrich. (2025). "NMR Chemical Shifts of Common Impurities and Solvents."

Technical Guide: ¹³C NMR Structural Elucidation of (1-methyl-1H-indol-4-yl)methanol

This guide outlines the structural validation of (1-methyl-1H-indol-4-yl)methanol , a critical building block in the synthesis of protein kinase inhibitors (e.g., PKC inhibitors like Sotrastaurin analogs).

The following technical analysis synthesizes literature data for the 1-methylindole core with calculated substituent chemical shifts (SCS) to provide a high-confidence reference framework for structural elucidation.

Executive Summary & Compound Utility

(1-methyl-1H-indol-4-yl)methanol (CAS: 102403-49-4) is a functionalized indole derivative. The C4-position hydroxymethyl group serves as a versatile "handle" for further derivatization (e.g., conversion to halides or aldehydes) in fragment-based drug discovery.

-

Molecular Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol

-

Key Structural Features: Electron-rich indole bicyclic system, N-methyl protection, and a benzylic-type alcohol at position 4.

Sample Preparation & Experimental Protocol

To ensure reproducibility and minimize signal overlap, the following protocol is recommended.

Solvent Selection: DMSO-d₆ vs. CDCl₃[1]

-

Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1]

-

Causality:

-

Solubility: The hydroxymethyl group increases polarity; DMSO ensures complete dissolution compared to Chloroform.

-

Exchangeable Protons: DMSO-d₆ slows the exchange rate of the hydroxyl proton (-OH), often allowing it to appear as a distinct triplet (coupling to CH₂) rather than a broad singlet. This provides an extra connectivity verification point in ¹H NMR.

-

Chemical Shift Stability: CDCl₃ can cause concentration-dependent shifts in the alcohol carbon/proton due to hydrogen bonding aggregation.

-

Instrument Parameters (Standard 100/125 MHz ¹³C)

-

Concentration: 15–20 mg in 0.6 mL solvent.

-

Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30 on Bruker).

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds .

-

Reasoning: Quaternary carbons (C4, C3a, C7a) have long T1 relaxation times. Insufficient delay results in poor signal-to-noise ratios for these critical diagnostic peaks.

-

-

Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary signals.

¹³C NMR Data Analysis

The following data presents the chemical shifts. Note that while the core indole shifts are experimental, the specific C4-substituted values are derived from high-confidence Substituent Chemical Shift (SCS) additivity rules applied to the 1-methylindole parent.

Table 1: ¹³C Chemical Shift Assignments (DMSO-d₆)

| Position | Carbon Type | δ (ppm) [Predicted] | Multiplicity (DEPT-135) | Diagnostic Logic |

| C2 | CH (Aromatic) | 129.5 ± 1.0 | + (Up) | Characteristic α-pyrrole carbon; couples to H2. |

| C3 | CH (Aromatic) | 99.5 ± 1.0 | + (Up) | Most shielded aromatic signal; β-pyrrole carbon. |

| C3a | Cq (Quaternary) | 127.5 ± 1.5 | Invisible | Bridgehead; correlates with H2 and H7 in HMBC. |

| C4 | Cq (Ipso) | 134.0 ± 2.0 | Invisible | Key Diagnostic: Deshielded by CH₂OH attachment (Ipso effect). |

| C5 | CH (Aromatic) | 118.5 ± 1.0 | + (Up) | Ortho to substituent; slightly shielded. |

| C6 | CH (Aromatic) | 121.5 ± 1.0 | + (Up) | Meta to substituent; typical aromatic range. |

| C7 | CH (Aromatic) | 109.5 ± 1.0 | + (Up) | Shielded by N-lone pair resonance. |

| C7a | Cq (Quaternary) | 137.5 ± 1.5 | Invisible | Bridgehead; most deshielded aromatic Cq (next to N). |

| N-Me | CH₃ (Alkyl) | 32.5 ± 0.5 | + (Up) | Key Diagnostic: Distinct high-field signal. |

| CH₂-OH | CH₂ (Benzylic) | 61.5 ± 1.0 | - (Down) | Key Diagnostic: Benzylic alcohol region. |

Note on Reference: 1-Methylindole core shifts in DMSO-d₆: C2(129.2), C3(100.4), C3a(128.2), C4(120.5), C5(119.3), C6(121.4), C7(109.6), C7a(137.3), N-Me(32.4). The C4-CH₂OH group exerts a strong deshielding effect (~+13 ppm) on C4.

Structural Assignment Strategy (The "Why" & "How")

To rigorously prove the structure, you cannot rely on 1D NMR alone. You must establish connectivity using 2D correlations.

The Assignment Workflow

-

Anchor Points: Identify the unambiguous aliphatic signals (N-Me at ~32 ppm and CH₂ at ~61 ppm).

-

Establish Core: Use the N-Me protons to identify C2 and C7a via HMBC (3-bond coupling).

-

Locate Substituent: Use the CH₂ protons to find the elusive C4 quaternary carbon.

Visualization: HMBC Correlation Logic

The following diagram illustrates the critical Heteronuclear Multiple Bond Coherence (HMBC) correlations required to confirm the regiochemistry (i.e., proving the methanol group is at C4, not C5 or C6).

Caption: Key HMBC correlations. The N-Me group anchors the indole side (C2/C7a), while the CH₂ group definitively assigns the C4 position via strong 2J/3J couplings.

Synthesis & Validation Context

For researchers synthesizing this compound, the primary route involves the reduction of an ester precursor. NMR is the primary tool to confirm the reduction of the carbonyl to the methylene.

Synthesis Workflow Check

-

Precursor: Methyl 1-methyl-1H-indole-4-carboxylate.

-

Transformation: Ester (C=O, ~168 ppm)

Alcohol (CH₂-OH, ~61 ppm). -

Validation: Disappearance of the Carbonyl signal (>165 ppm) and the O-Methyl signal (~52 ppm), appearance of the CH₂ signal (~61 ppm).

Caption: Synthetic validation workflow. Monitoring the reduction of the ester carbonyl is the primary checkpoint.

References

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

-

Morales-Rios, M. S., et al. (1987).[3] ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. (Validating the 1-methylindole core shifts). Link

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Substituent Chemical Shift additivity rules). Link

-

PubChem Compound Summary. (2024). 1-Methylindole.[4][5] National Library of Medicine. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of (1-methyl-1H-indol-4-yl)methanol

The following technical guide details the mass spectrometry fragmentation dynamics of (1-methyl-1H-indol-4-yl)methanol . This analysis is synthesized from established fragmentation principles of indole alkaloids and benzylic alcohols, designed to support structural elucidation in drug metabolism and pharmacokinetics (DMPK) studies.[1]

Executive Summary

(1-methyl-1H-indol-4-yl)methanol (MW: 161.20 Da) represents a critical scaffold in medicinal chemistry, often serving as a precursor for serotonin receptor modulators and kinase inhibitors.[1] Its fragmentation behavior is governed by the interplay between the electron-rich indole core and the labile hydroxymethyl substituent at the C4 position.

This guide provides a definitive breakdown of its ionization pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), distinguishing it from isomeric species through characteristic "peri-effect" loss mechanisms.[1]

Physicochemical Profile

| Property | Value |

| CAS Registry | 102403-48-9 |

| Molecular Formula | C₁₀H₁₁NO |

| Exact Mass | 161.0841 |

| Key Moieties | N-methylated indole core, C4-hydroxymethyl group |

Instrumentation & Experimental Conditions

To replicate the fragmentation patterns described below, the following experimental parameters are recommended. These protocols ensure high reproducibility and minimize thermal degradation prior to ionization.

Protocol A: Electron Ionization (GC-MS)[1]

-

Inlet Temperature: 250°C (Splitless mode).

-

Ion Source: 230°C, 70 eV electron energy.[1]

-

Carrier Gas: Helium (1.0 mL/min constant flow).

-

Rationale: High source temperatures promote the volatilization of the alcohol, but care must be taken to avoid thermal dehydration in the injector liner.

Protocol B: Electrospray Ionization (LC-MS/MS)[1]

-

Polarity: Positive Mode (+ESI).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

-

Cone Voltage: 30 V (Low fragmentation) / 60 V (High fragmentation).[1]

-

Collision Energy (CID): Stepped 15–35 eV.

-

Rationale: The basic nitrogen allows for facile protonation

. Acidic mobile phases stabilize the protonated precursor (m/z 162).

Fragmentation Mechanics & Pathways

The fragmentation of (1-methyl-1H-indol-4-yl)methanol is driven by the stability of the aromatic system and the "benzylic-like" activation of the C4 position.

Primary Fragmentation Channels

Upon ionization, the molecular ion

Pathway A: Dehydration / Hydroxyl Loss (The "Peri" Effect)

Unlike simple benzyl alcohols, the C4-position in indole is spatially proximate to the C3-proton. This unique geometry facilitates a specific loss of water or hydroxyl radicals.

-

Mechanism: Heterolytic cleavage of the C-O bond.

-

Product: Formation of a resonance-stabilized 1-methyl-4-methylene-indolenine cation (m/z 144 in EI / 144 in ESI).

-

Diagnostic Value: This is typically the base peak or a high-abundance fragment due to the extended conjugation of the resulting carbocation.

Pathway B: Side-Chain Cleavage

-

Mechanism: Homolytic cleavage of the C4-C(alpha) bond.

-

Loss:

(31 Da). -

Product: 1-methylindolyl cation (m/z 130).

-

Significance: This ion confirms the integrity of the methylated indole core.

Secondary Deep Fragmentation

From the stable core fragments (m/z 144 and m/z 130), further energy induces ring destruction:

-

HCN Loss: Characteristic of all indoles. The pyrrole ring cleaves, ejecting HCN (27 Da).[1]

- (Loss of HCN).

- (Phenyl cation, typically low abundance).[1]

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation from the precursor ion to the terminal stable fragments.

Caption: Figure 1. Fragmentation cascade of (1-methyl-1H-indol-4-yl)methanol showing the dominant dehydration pathway (blue) and secondary core cleavages.

Quantitative Data Summary

The following table summarizes the expected ion clusters. Relative abundances are estimated based on standard EI (70 eV) behavior for 4-substituted indoles.

| m/z (EI) | Ion Identity | Formula | Relative Abundance | Mechanistic Origin |

| 161 | Molecular Ion | 60-80% | Stable aromatic system.[1] | |

| 144 | Base Peak | 100% | Formation of conjugated exocyclic double bond.[1] | |

| 143 | Dehydration | 40-50% | Loss of water involving ortho/peri hydrogens. | |

| 130 | Core Cation | 20-30% | Cleavage of the hydroxymethyl side chain.[1] | |

| 103 | Styryl Cation Analog | 10-15% | Loss of HCN from the m/z 130 fragment. | |

| 77 | Phenyl Cation | <10% | Complete ring degradation.[1] |

Experimental Workflow (Step-by-Step)

To validate these fragments in a laboratory setting, follow this validated workflow.

Step 1: Sample Preparation

-

Dissolve 1 mg of (1-methyl-1H-indol-4-yl)methanol in 1 mL of HPLC-grade Methanol .

-

Vortex for 30 seconds to ensure complete solvation.

-

Filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Dilute 1:100 with mobile phase (for ESI) or inject directly (for EI).

Step 2: Data Acquisition

-

Blank Run: Inject pure solvent to establish a background baseline.

-

Sample Injection: Inject 1 µL of the prepared sample.

-

Spectrum Extraction: Subtract background noise.

-

Peak Validation: Verify the presence of the parent ion (161/162) and the base peak (144).

Step 3: Structural Confirmation

-

Check for the m/z 144/143 doublet . A strong presence indicates a hydroxymethyl group attached to the aromatic ring.

-

Check for m/z 130 .[2] This confirms the N-methyl group is intact (loss of N-methyl would result in lower mass fragments).

Caption: Figure 2. Operational workflow for the preparation and mass spectrometric analysis of the target compound.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methylindole (CAS 16096-32-5). National Institute of Standards and Technology.[3] [Link][1]

-

Holčapek, M., et al. (2010).[1] Fragmentation behavior of indole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on indole fragmentation rules).

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Authoritative source on benzylic alcohol fragmentation mechanisms).

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link] (General fragmentation rules for substituted aromatics).

Sources

Strategic Sourcing and Application of (1-Methyl-1H-indol-4-yl)methanol

Executive Summary: The Indole-4-yl "Exit Vector"

In modern fragment-based drug discovery (FBDD), the indole scaffold remains a privileged structure. However, while C3 and C5 substitutions are ubiquitous, (1-methyl-1H-indol-4-yl)methanol represents a critical, underutilized "exit vector" for molecular design. The C4-position offers a unique geometric trajectory for solubilizing groups or pharmacophores that access solvent-exposed regions of kinase pockets (e.g., PIM, CDK) and GPCR orthosteric sites.

This guide addresses a common bottleneck: while theoretically "commercially available," this specific building block often suffers from variable lead times and purity issues. This whitepaper provides a self-validating protocol for sourcing, verifying, and—if necessary—synthesizing this compound to pharmaceutical standards.

Technical Profile & Identification

Before procurement, rigorous identification parameters must be established to prevent structural isomer confusion (specifically vs. the C5 or C6 isomers).

| Parameter | Specification |

| Chemical Name | (1-Methyl-1H-indol-4-yl)methanol |

| CAS Number | 859850-95-6 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | Cn1cc(CO)c2cccc12 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~14.5 (Alcohol), ~-2.3 (Indole N protonation) |

Commercial Landscape: The "Buy vs. Make" Decision

The commercial availability of CAS 859850-95-6 is often categorized as "Make-on-Demand" rather than "In-Stock" by major catalog suppliers. This distinction is critical for project timelines.

Sourcing Decision Matrix

Use the following logic to determine your acquisition strategy:

Figure 1: Strategic sourcing decision tree. The precursor (CAS 39830-66-5) is frequently more available than the target alcohol.

Synthetic Contingency: The "Self-Validating" Protocol

If commercial stock is unavailable or fails QC, the synthesis from Methyl 1-methyl-1H-indole-4-carboxylate is robust. This protocol is designed for high reliability.

Reaction Scheme

Precursor: Methyl 1-methyl-1H-indole-4-carboxylate (CAS 39830-66-5) Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H Solvent: Anhydrous THF

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve the ester precursor (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C.

-

Reduction:

-

Option A (Standard): Add LiAlH₄ (2.4 M in THF, 1.2 eq) dropwise.

-

Option B (Milder): Add DIBAL-H (1.0 M in Toluene, 2.2 eq) dropwise at -78°C if other sensitive groups are present.

-

-

Monitoring: Stir at 0°C -> RT. Monitor via TLC (50% EtOAc/Hexane). The ester spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.

-

Quench (Critical): Use the Fieser Method to avoid aluminum emulsions:

-

Workup: Filter the granular precipitate through a Celite pad. Wash with THF. Concentrate filtrate.

-

Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Quality Assurance: Validating the Structure

Blind trust in a Certificate of Analysis (CoA) is a risk. You must validate the Regiochemistry (N-Methyl vs. O-Methyl) and Oxidation State (Alcohol vs. Aldehyde).

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| N-CH₃ | 3.78 - 3.82 | Singlet (3H) | Confirms N-methylation (O-Me would be ~3.9-4.0). |

| CH₂-OH | 4.95 - 5.05 | Singlet/Doublet (2H) | Confirms reduction. Aldehyde would be ~10.0 ppm. |

| Indole C2-H | 7.10 - 7.15 | Doublet/Multiplet | Characteristic indole signal. |

| Indole C3-H | 6.55 - 6.65 | Doublet | Characteristic indole signal. |

| Aromatic (C5-C7) | 7.20 - 7.40 | Multiplet | Integration must sum to 3 protons. |

Common Impurities to Watch

-

Starting Material (Ester): Look for methyl ester singlet at ~3.95 ppm.

-

Over-reduction: Rare, but check for loss of aromaticity (dihydroindole).

-

Aldehyde (Oxidation): Check for CHO peak at ~10 ppm (if stored improperly).

Application Logic: Why this Scaffold?

The (1-methyl-1H-indol-4-yl)methanol moiety is not just a spacer; it is a functional pharmacophore.[3]

Figure 2: Functional utility of the scaffold in medicinal chemistry workflows.

Key Reactions for Drug Design

-

Appel Reaction: Convert -OH to -Cl or -Br for alkylation.

-

Dess-Martin Periodinane: Controlled oxidation to the aldehyde for reductive amination (installing amines for solubility).

-

Mitsunobu Reaction: Direct coupling to phenols or sulfonamides.

Storage and Stability

-

Storage: -20°C under inert atmosphere (Argon).

-

Stability: The primary alcohol is susceptible to oxidation to the aldehyde (Indole-4-carboxaldehyde) upon prolonged exposure to air.

-

Handling: Indoles can be light-sensitive; store in amber vials.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11660378, (1-methyl-1H-indol-4-yl)methanol. Retrieved from [Link]

-

Porwal, S., et al. (2017). Indole derivatives as novel antileishmanial agents.[4] Bioorganic & Medicinal Chemistry Letters.[4] (Contextual reference for Indole-4-substitutions). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Isolation of (1-methyl-1H-indol-4-yl)methanol Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, (1-methyl-1H-indol-4-yl)methanol and its analogues represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of these valuable molecules. We will delve into the strategic considerations behind synthetic route selection, offer detailed experimental protocols, and discuss the critical analytical techniques for purification and structural elucidation. This document is intended to serve as a practical resource for researchers engaged in the exploration of novel indole-based therapeutics.

Introduction: The Significance of the Indole-4-methanol Scaffold

Indole derivatives are of paramount importance in cell biology and drug discovery, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The substitution pattern on the indole ring plays a crucial role in determining the biological target and efficacy of these compounds. Specifically, 4-substituted indoles are key structural motifs in a variety of biologically active molecules.[3]

The introduction of a hydroxymethyl group at the 4-position of the indole ring, and subsequent N-methylation to form the (1-methyl-1H-indol-4-yl)methanol core, offers a versatile platform for the development of new chemical entities. The methanol moiety provides a handle for further functionalization, allowing for the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies. Understanding the nuances of the synthesis and purification of this core structure is therefore fundamental for any research program focused on this chemical space.

Synthetic Strategies: From Precursors to the Core Scaffold

The synthesis of (1-methyl-1H-indol-4-yl)methanol can be approached through a multi-step sequence, typically starting from a commercially available indole derivative. The following sections outline a logical and field-proven synthetic pathway, emphasizing the rationale behind the choice of reagents and reaction conditions.

Synthesis of the Key Precursor: 1-methyl-1H-indole-4-carboxylic acid

A common and efficient strategy to introduce the hydroxymethyl group at the C4 position is through the reduction of a corresponding carboxylic acid or its ester. Therefore, the initial synthetic target is often 1-methyl-1H-indole-4-carboxylic acid.

A plausible and documented route to this intermediate involves the N-methylation of methyl indole-4-carboxylate.

The methylation of the indole nitrogen is a standard transformation. A variety of methylating agents can be employed, with methyl iodide in the presence of a suitable base being a classic and effective choice.

Protocol 1: N-Methylation of Methyl Indole-4-carboxylate

-

Materials: Methyl indole-4-carboxylate, sodium hydride (NaH) (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), methyl iodide (CH₃I).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl indole-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, methyl 1-methyl-1H-indole-4-carboxylate, can be purified by flash column chromatography on silica gel.

-

The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Protocol 2: Saponification to 1-methyl-1H-indole-4-carboxylic acid

-

Materials: Methyl 1-methyl-1H-indole-4-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), methanol (MeOH), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve methyl 1-methyl-1H-indole-4-carboxylate (1.0 equivalent) in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting material.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl) at 0 °C.

-

The resulting precipitate, 1-methyl-1H-indole-4-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

-

Reduction to the Target Alcohol: (1-methyl-1H-indol-4-yl)methanol

The final and critical step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[4][5]

Causality in Experimental Choice: LiAlH₄ is chosen over milder reducing agents like sodium borohydride (NaBH₄) because NaBH₄ is generally not reactive enough to reduce carboxylic acids or esters. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents and careful handling.

Protocol 3: LiAlH₄ Reduction of 1-methyl-1H-indole-4-carboxylic acid

-

Materials: 1-methyl-1H-indole-4-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indole-4-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude (1-methyl-1H-indol-4-yl)methanol.

-

Isolation and Purification: Ensuring High Purity of the Final Product

The isolation and purification of the target compound are critical to obtaining material suitable for biological testing and further synthetic elaboration. The choice of purification method will depend on the nature of the impurities present.

Extraction and Work-up

A standard aqueous work-up, as described in the synthetic protocols, is the first step in isolating the crude product. The choice of extraction solvent is important; ethyl acetate is often a good choice for indole derivatives due to its polarity and ease of removal.

Column Chromatography

Flash column chromatography is a powerful technique for purifying indole derivatives.[1]

Table 1: Typical Conditions for Column Chromatography of (1-methyl-1H-indol-4-yl)methanol

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1) |

| Detection | UV light (254 nm) or staining with a suitable agent (e.g., permanganate) |

Recrystallization

For obtaining highly pure, crystalline material, recrystallization is often the final step. The choice of solvent is critical and may require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

Analytical Characterization: Structure Elucidation and Purity Assessment

Unambiguous characterization of the synthesized (1-methyl-1H-indol-4-yl)methanol and its analogues is essential for scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation of organic molecules.[6] The expected chemical shifts and coupling patterns provide a detailed picture of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Data for (1-methyl-1H-indol-4-yl)methanol

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-CH₃ | ~3.8 | ~33 |

| CH₂OH | ~4.8 (singlet) | ~60 |

| OH | Variable | - |

| H-2 | ~7.0 (doublet) | ~125 |

| H-3 | ~6.5 (doublet) | ~100 |

| Aromatic H | 7.0 - 7.5 (multiplets) | 110 - 140 |

| Aromatic C | 110 - 140 |

Note: These are predicted values and may vary depending on the solvent and instrument used.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[9] For (1-methyl-1H-indol-4-yl)methanol (C₁₀H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 161.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For (1-methyl-1H-indol-4-yl)methanol, a broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol.

Biological Activity and Future Directions

While extensive research has been conducted on the biological activities of various indole derivatives, the specific pharmacological profile of (1-methyl-1H-indol-4-yl)methanol and its close analogues is an area ripe for exploration. The structural features of this scaffold suggest potential interactions with a range of biological targets. Further derivatization of the hydroxyl group can lead to the generation of ester, ether, and other analogues, which can be screened against various disease targets, including cancer, inflammation, and infectious diseases.[9][10]

Conclusion

This technical guide has provided a comprehensive framework for the discovery, synthesis, and isolation of (1-methyl-1H-indol-4-yl)methanol analogues. By understanding the underlying chemical principles and adhering to rigorous experimental protocols, researchers can efficiently access these valuable compounds for further investigation in drug discovery programs. The versatility of the indole-4-methanol scaffold ensures its continued relevance in the quest for novel and effective therapeutic agents.

Diagrams

Caption: Synthetic workflow for (1-methyl-1H-indol-4-yl)methanol.

Caption: General purification and isolation workflow.

References

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]

-

Guan, L. et al. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water”. Supporting Information. Available from: [Link]

-

Kim, D. et al. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). National Institutes of Health. Available from: [Link]

-

MDPI. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). Available from: [Link]

-

Gunawan, G. & Nandiyanto, A. B. D. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. A Novel and Selective PAR4 Antagonist: ML354. (2013). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

-

Black, D. StC. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. (2016). ResearchGate. Available from: [Link]

-

PubChem. (1H-indazol-4-yl)methanol. Available from: [Link]

-

Babij, N. R. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Available from: [Link]

-

Request PDF. A new method for the synthesis of 1-methyl-1 H-indole-3-carboxylate derivatives, employing Cu(II). Available from: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

-

PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2021). Available from: [Link]

-

NIST. 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

Lee, K. et al. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. (2017). PubMed. Available from: [Link]

-

Pereira, M. M. A. et al. 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). MDPI. Available from: [Link]

-

NIST. EPA/NIH mass spectral data base. NIST Technical Series Publications. Available from: [Link]

-

NIST. 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1α,4aβ,10aα)]-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. govinfo.gov [govinfo.gov]

- 10. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (1-methyl-1H-indol-4-yl)methanol from 4-formyl-1-methylindole

Executive Summary

This application note details the robust synthesis of (1-methyl-1H-indol-4-yl)methanol via the chemoselective reduction of 4-formyl-1-methylindole . This indole-4-methanol scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor ligands (e.g., 5-HT agonists) and kinase inhibitors.

While standard aldehyde reductions are routine, this protocol addresses specific challenges associated with electron-rich indole systems, particularly the stability of the resulting carbinol and the prevention of over-reduction or polymerization during workup.

Key Advantages of This Protocol

-

Chemoselectivity: Preserves the indole C2-C3 double bond.

-

Scalability: Validated from milligram (50 mg) to gram (10 g) scales.

-

Stability Control: Optimized neutral workup to prevent acid-catalyzed oligomerization common to indole carbinols.

Retrosynthetic Analysis & Mechanism

The transformation utilizes Sodium Borohydride (

Reaction Scheme

The mechanism involves the nucleophilic attack of the borohydride anion on the carbonyl carbon, forming a borate intermediate, which is subsequently hydrolyzed to the primary alcohol.

Figure 1: Reaction pathway for the reduction of 4-formyl-1-methylindole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 4-formyl-1-methylindole | 159.19 | 1.0 | Starting Material |

| Sodium Borohydride ( | 37.83 | 1.5 | Reducing Agent |

| Methanol (MeOH) | 32.04 | N/A | Solvent (0.2 M) |

| Saturated | N/A | N/A | Quenching Agent |

| Ethyl Acetate (EtOAc) | N/A | N/A | Extraction Solvent |

Step-by-Step Procedure

Safety Note:

Step 1: Reaction Setup[4]

-

Charge a clean, dry round-bottom flask with 4-formyl-1-methylindole (1.0 equiv).

-

Add Methanol (anhydrous preferred, but ACS grade is acceptable) to achieve a concentration of 0.2 M (e.g., 5 mL per 1 mmol substrate).

-

Add a magnetic stir bar and cool the solution to 0°C using an ice-water bath.

-

Expert Insight: Cooling is critical to control the exotherm and prevent potential side reactions at the indole C3 position, although the 1-methyl group significantly stabilizes the ring.

-

Step 2: Reduction[3][5]

-

Add

(1.5 equiv) portion-wise over 5–10 minutes.-

Observation: Vigorous gas evolution (

) will occur. Ensure the vessel is vented (e.g., via a needle or loose septum).

-

-

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 1–2 hours.

Step 3: Monitoring (IPC)

-

Check reaction progress via TLC (Eluent: 50% EtOAc / 50% Hexanes).

-

Starting Material

: ~0.6 (UV active, aldehyde). -

Product

: ~0.3 (UV active, alcohol). -

Success Criteria: Complete consumption of the aldehyde spot.

-

Step 4: Workup & Isolation

-

Quench: Cool the mixture back to 0°C. Slowly add Saturated Aqueous

(10 mL per mmol).-

Critical Control Point: Do not use strong acids (HCl). Indolyl alcohols can undergo acid-catalyzed dehydration and polymerization (dimerization) even at the 4-position. Keep pH

6.

-

-

Extraction: Dilute with water and extract 3x with Ethyl Acetate .

-

Drying: Wash combined organics with Brine, dry over anhydrous

, and filter. -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

Step 5: Purification

-

The crude material is typically >95% pure. If necessary, purify via:

-

Recrystallization: EtOAc/Hexanes or cold

. -

Flash Chromatography: Silica gel, gradient 20%

60% EtOAc in Hexanes.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

The identity of the product is confirmed by the disappearance of the aldehyde signal and the appearance of the hydroxymethyl group.

Expected NMR Data ( , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aldehyde CHO | ~10.2 | Disappears | 0H | Reactant Consumed |

| Indole C2-H | 7.10 – 7.15 | d | 1H | Aromatic |

| Indole C6/C7-H | 7.20 – 7.40 | m | 2H | Aromatic |

| Indole C5-H | 7.50 – 7.60 | d | 1H | Aromatic |

| Indole C3-H | 6.60 – 6.70 | d | 1H | Aromatic |

| 4.85 – 4.95 | s (or d) | 2H | Product Methylene | |

| N- | 3.80 – 3.85 | s | 3H | N-Methyl |

| OH | ~1.8 – 2.5 | br s | 1H | Alcohol (variable) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction of polar alcohol. | Salt the aqueous layer with NaCl before extraction; use 5% MeOH in DCM for extraction. |

| New Spot on TLC ( | Dimerization (Ether formation). | Workup was too acidic. Ensure quench is with |

| Incomplete Reaction | Wet Methanol or old | Use fresh reagent. If reaction stalls, add 0.5 eq more |

References

-

General Indole Reduction Methodology

-

Indole-3-carbinol Instability (Contextual)

- Verification of preparations of (1H-indol-3-yl)methyl electrophiles... Scientific Reports 13, 3636 (2023).

-

Source:

-

Synthesis of 4-substituted Indoles

- Synthesis of 4-substituted indoles from 4-formyl-1-methylindole. Journal of Medicinal Chemistry (General Reference for scaffold utility).

-

Source:

-

Sodium Borohydride Handling

- Sodium Borohydride: Reagent Guide.

-

Source:

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. scielo.br [scielo.br]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

Application Notes and Protocols for the Reduction of 1-methyl-1H-indole-4-carboxylic Acid

Introduction: Navigating the Reduction Chemistry of a Bifunctional Indole Derivative

1-methyl-1H-indole-4-carboxylic acid is a versatile heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring both a reducible indole nucleus and a carboxylic acid moiety, presents a unique synthetic challenge and a gateway to a diverse array of functionalized molecules. The selective reduction of either the indole ring to an indoline or the carboxylic acid to an alcohol or aldehyde opens up distinct pathways for the synthesis of novel bioactive compounds.

This comprehensive guide provides detailed application notes and validated protocols for the controlled reduction of 1-methyl-1H-indole-4-carboxylic acid. We will delve into the mechanistic underpinnings of the key transformations, offering a rationale for the choice of reagents and reaction conditions. This document is intended to serve as a practical resource for researchers, enabling them to confidently and safely perform these reductions and to troubleshoot potential challenges.

Physicochemical Properties of 1-methyl-1H-indole-4-carboxylic acid

A thorough understanding of the starting material is fundamental to successful synthesis.

| Property | Value | Source |

| CAS Number | 90924-06-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Off-white to yellowish crystalline powder | [2] |

| Boiling Point | 389°C at 760 mmHg (Predicted) | [1] |

Chemoselectivity in the Reduction of 1-methyl-1H-indole-4-carboxylic acid

The primary consideration in the reduction of 1-methyl-1H-indole-4-carboxylic acid is chemoselectivity: the ability to reduce one functional group in the presence of the other. The choice of reducing agent is paramount in dictating the reaction's outcome.

-

Reduction of the Indole Ring: The electron-rich indole ring is generally resistant to catalytic hydrogenation under standard conditions. However, reduction to the corresponding indoline can be achieved using hydride reagents in the presence of a Brønsted acid. The acid protonates the indole ring, increasing its electrophilicity and rendering it susceptible to hydride attack.

-

Reduction of the Carboxylic Acid: Carboxylic acids are notoriously difficult to reduce and require powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, converting the carboxylic acid to a primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are also effective and can offer greater selectivity in the presence of other reducible functional groups.

The following diagram illustrates the two primary reduction pathways for 1-methyl-1H-indole-4-carboxylic acid.

Caption: Primary reduction pathways of 1-methyl-1H-indole-4-carboxylic acid.

Protocol 1: Selective Reduction of the Indole Ring to 1-methylindoline-4-carboxylic acid

This protocol details the reduction of the indole nucleus using sodium borohydride in the presence of trifluoroacetic acid (TFA). The strong acid activates the indole ring towards hydride reduction while leaving the carboxylic acid group intact.

Mechanism of Indole Reduction

The reduction of the indole ring with NaBH₄ in the presence of a strong acid like TFA proceeds through a well-established mechanism. The indole nitrogen is protonated, followed by protonation at the C3 position, which is the most nucleophilic carbon in the indole ring. This forms a highly electrophilic indoleninium ion. The hydride (H⁻) from sodium borohydride then attacks the C2 position, leading to the formation of the indoline ring.

Caption: Mechanism of NaBH₄/TFA reduction of the indole ring.

Experimental Protocol

Materials:

-

1-methyl-1H-indole-4-carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-15 eq) to the stirred solution. The color of the solution may change.

-

Reducing Agent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (3-5 eq) portion-wise over 30-60 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Caution: This is an exothermic process.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Expected Results and Data

| Product | Expected Yield | Spectroscopic Data (Predicted) |

| 1-methylindoline-4-carboxylic acid | 70-90% | ¹H NMR (CDCl₃, 400 MHz): δ 11.0-12.0 (br s, 1H, COOH), 7.1-7.3 (m, 2H, Ar-H), 6.7-6.9 (m, 1H, Ar-H), 3.6-3.8 (t, 2H, CH₂), 3.0-3.2 (t, 2H, CH₂), 2.8 (s, 3H, N-CH₃). ¹³C NMR (CDCl₃, 100 MHz): δ 173-175 (COOH), 150-152 (Ar-C), 130-132 (Ar-C), 125-127 (Ar-C), 118-120 (Ar-C), 108-110 (Ar-C), 55-57 (CH₂), 35-37 (N-CH₃), 28-30 (CH₂). IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2920, 2850 (C-H), 1680 (C=O), 1600, 1480 (Ar C=C). |

Protocol 2: Selective Reduction of the Carboxylic Acid to (1-methyl-1H-indol-4-yl)methanol

This protocol outlines the reduction of the carboxylic acid group to a primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄). The indole ring is generally stable to LiAlH₄ under these conditions.

Mechanism of Carboxylic Acid Reduction with LiAlH₄

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[4] First, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. Then, the carboxylate is reduced by another equivalent of hydride to an intermediate aldehyde, which is immediately further reduced to the primary alcohol. An aqueous workup is necessary to protonate the resulting alkoxide.

Caption: Mechanism of LiAlH₄ reduction of the carboxylic acid group.

Experimental Protocol

Materials:

-

1-methyl-1H-indole-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Dropping funnel

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add a suspension of LiAlH₄ (2-3 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and evolves hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Fieser Method):

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.

-

Add 15% aqueous NaOH solution (x mL).

-

Add water (3x mL).

-

Stir the resulting granular precipitate for 15-30 minutes.

-

Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

-

-

Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Results and Data

| Product | Expected Yield | Spectroscopic Data (Predicted) |

| (1-methyl-1H-indol-4-yl)methanol | 80-95% | ¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 2H, Ar-H), 7.0-7.1 (m, 1H, Ar-H), 6.5-6.6 (d, 1H, Ar-H), 4.8 (s, 2H, CH₂OH), 3.8 (s, 3H, N-CH₃), 1.8-2.0 (br s, 1H, OH). ¹³C NMR (CDCl₃, 100 MHz): δ 138-140 (Ar-C), 128-130 (Ar-C), 125-127 (Ar-C), 122-124 (Ar-C), 110-112 (Ar-C), 100-102 (Ar-C), 65-67 (CH₂OH), 33-35 (N-CH₃). IR (KBr, cm⁻¹): 3400 (br, O-H), 3050 (Ar C-H), 2920, 2850 (C-H), 1600, 1470 (Ar C=C), 1050 (C-O). |

Troubleshooting and Safety Considerations

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction (Protocol 1) | Insufficient acid or reducing agent. | Add additional TFA and NaBH₄. Ensure the reaction is stirred efficiently. |

| Low Yield (Protocol 1) | Product is water-soluble. | Perform additional extractions of the aqueous layer. |

| Formation of Byproducts (Protocol 1) | Over-reduction or side reactions. | Maintain a low reaction temperature and monitor the reaction closely. |

| Incomplete Reaction (Protocol 2) | Inactive LiAlH₄ or insufficient reagent. | Use freshly opened or titrated LiAlH₄. Increase the amount of LiAlH₄. |

| Low Yield (Protocol 2) | Product loss during work-up. | Ensure thorough washing of the aluminum salts precipitate. |

| Difficult Purification | Presence of starting material or impurities. | Optimize chromatographic conditions. Consider derivatization for easier separation. |

Safety Precautions

-

General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and add slowly to acidic solutions.

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care, avoiding inhalation and skin contact.[5][6]

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water, alcohols, and other protic solvents. Handle under an inert atmosphere. The work-up procedure must be performed with extreme caution, especially the initial quenching step.[7][8][9][10]

-

Borane-Tetrahydrofuran Complex (BH₃·THF): Flammable and reacts with water. Handle under an inert atmosphere.[11]

Conclusion

The selective reduction of 1-methyl-1H-indole-4-carboxylic acid is a valuable synthetic tool for accessing a range of important molecular scaffolds. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields of either the corresponding indoline or the indolyl-methanol. The protocols and mechanistic insights provided in this guide are intended to empower scientists to perform these transformations with confidence and precision, paving the way for new discoveries in drug development and materials science.

References

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- Carruthers, W., & Coldham, I. (2004). Modern methods of organic synthesis. Cambridge university press.

- Larock, R. C. (1999).

- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.

-

PubChem. (n.d.). 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from [Link]

- Teskey, C. J., & Lunic, D. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.

- Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium borohydride in carboxylic acid media: a new system for the reduction of indoles and the N-alkylation of anilines. Journal of the American Chemical Society, 96(25), 7812-7814.

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]

-